N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. It includes a 2,4-dimethylphenyl group, a 4-methoxyphenyl group, and a 6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl group . The exact 3D structure is not available in the search results.Scientific Research Applications
Antimicrobial Activities
N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide and its derivatives have been studied for their antimicrobial activities. Research indicates that some compounds in this class possess good to moderate activities against various microorganisms. For instance, the synthesis of similar triazole derivatives and their antimicrobial properties were explored by Bektaş et al. (2007) in "Molecules" (Bektaş et al., 2007).
Antioxidant Activity
The antioxidant properties of these compounds have also been a subject of research. Gilava et al. (2020) synthesized a series of compounds including 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and evaluated their antimicrobial and antioxidant activities (Gilava et al., 2020).
Optoelectronic Properties
These compounds have also been studied for their potential in optoelectronics. For example, Murthy et al. (2013) synthesized novel oxazol-5-ones, closely related to the compound , to study their third-order nonlinear optical properties. This research highlights the potential use of these compounds in optoelectronic applications (Murthy et al., 2013).
Medicinal Chemistry
In medicinal chemistry, these compounds have been explored for their potential as receptor antagonists. Harrison et al. (2001) studied a related compound, which is a neurokinin-1 receptor antagonist, indicating potential applications in treating conditions like emesis and depression (Harrison et al., 2001).
Chemical Synthesis and Modifications
The chemical synthesis and modifications of these compounds are also significant for scientific research. For instance, the study of the synthetic utility of heteroaromatic azido compounds by Westerlund (1980) involved the preparation of triazolo-thieno-pyrimidines, demonstrating the diverse chemical reactions and pathways possible with these types of compounds (Westerlund, 1980).
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-14-5-10-19(15(2)13-14)26-23(31)22(30)25-12-11-20-16(3)29-24(33-20)27-21(28-29)17-6-8-18(32-4)9-7-17/h5-10,13H,11-12H2,1-4H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORCPVGXDSUMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.